molecular formula C29H60O20 B13916997 (-)-Ouabain octahydrate

(-)-Ouabain octahydrate

カタログ番号: B13916997
分子量: 728.8 g/mol
InChIキー: TYBARJRCFHUHSN-UKXBBCJJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(-)-Ouabain octahydrate: is a naturally occurring compound that belongs to the class of cardiac glycosides. It is derived from the seeds of the African plant Strophanthus gratus. This compound is known for its potent ability to inhibit the sodium-potassium ATPase enzyme, which plays a crucial role in cellular ion regulation. Due to its unique properties, this compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of heart conditions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Ouabain octahydrate typically involves the extraction of the compound from the seeds of Strophanthus gratus. The extraction process includes several steps such as maceration, filtration, and purification using chromatographic techniques. The purified compound is then crystallized to obtain the octahydrate form.

Industrial Production Methods: Industrial production of this compound follows a similar extraction process but on a larger scale. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The final product is then subjected to rigorous quality control measures to meet pharmaceutical standards.

化学反応の分析

Types of Reactions: (-)-Ouabain octahydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ouabagenin, a derivative with altered biological activity.

    Reduction: Reduction reactions can modify the glycosidic bonds, leading to different glycoside derivatives.

    Substitution: Substitution reactions can occur at the sugar moiety, resulting in the formation of different glycoside analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions under mild acidic or basic conditions.

Major Products:

    Ouabagenin: Formed through oxidation.

    Reduced glycosides: Formed through reduction.

    Glycoside analogs: Formed through substitution reactions.

科学的研究の応用

Chemistry: (-)-Ouabain octahydrate is used as a reference compound in analytical chemistry for the development of chromatographic methods.

Biology: In biological research, this compound is used to study the sodium-potassium ATPase enzyme and its role in cellular ion regulation.

Medicine: The compound has been investigated for its potential therapeutic applications in treating heart failure and arrhythmias due to its ability to increase cardiac contractility.

Industry: In the pharmaceutical industry, this compound is used in the formulation of cardiac glycoside medications.

作用機序

Molecular Targets and Pathways: (-)-Ouabain octahydrate exerts its effects by binding to and inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium ion exchange through the sodium-calcium exchanger. The resulting increase in intracellular calcium enhances cardiac muscle contraction, making it useful in the treatment of heart conditions.

類似化合物との比較

    Digoxin: Another cardiac glycoside with similar mechanisms of action but different pharmacokinetic properties.

    Digitoxin: Similar to digoxin but with a longer half-life.

    Strophanthin: A compound derived from the same plant genus with similar biological activity.

Uniqueness: (-)-Ouabain octahydrate is unique due to its specific binding affinity for the sodium-potassium ATPase enzyme and its potent biological effects at lower concentrations compared to other cardiac glycosides. This makes it a valuable compound for both research and therapeutic applications.

特性

分子式

C29H60O20

分子量

728.8 g/mol

IUPAC名

3-[(1R,3S,5S,8S,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;octahydrate

InChI

InChI=1S/C29H44O12.8H2O/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31;;;;;;;;/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3;8*1H2/t13-,15-,16+,17-,18+,19+,21+,22-,23+,24+,25-,26+,27-,28+,29-;;;;;;;;/m0......../s1

InChIキー

TYBARJRCFHUHSN-UKXBBCJJSA-N

異性体SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O

正規SMILES

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。